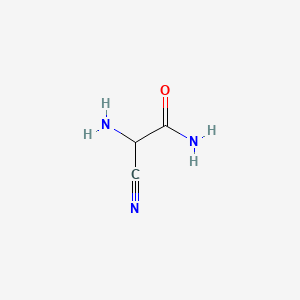

2-Amino-2-cyanoacetamide

説明

Significance in Organic Chemistry and Related Disciplines

The significance of 2-Amino-2-cyanoacetamide in organic chemistry stems from its role as a versatile intermediate. ontosight.ai The presence of multiple reactive sites—the nucleophilic amino group, the electrophilic carbon of the cyano group, and the amide functionality—allows it to participate in a wide array of chemical transformations, including hydrolysis, condensation, and substitution reactions. ontosight.ai

A primary application is in the synthesis of heterocyclic compounds. Researchers have successfully used it as a key starting material for creating novel pyrrolo[2,1-f] ontosight.aibiosynth.comtriazine derivatives. researchgate.netsioc-journal.cn In one synthetic pathway, this compound is prepared from methyl cyanoacetate (B8463686) and then undergoes a cyclization reaction to form the core pyrrole (B145914) structure, which is further elaborated into the target triazine compounds. researchgate.netsioc-journal.cn These derivatives have been investigated for their antiproliferative activities against human tumor cells. researchgate.net

Furthermore, its utility extends to medicinal chemistry and prebiotic chemistry. In medicinal chemistry, it is explored for its potential therapeutic properties and as a lead compound for drug development. ontosight.aibiosynth.com It has been implicated in the synthesis of cubane-based analogues of pharmaceuticals and is a known precursor for purine (B94841) derivatives. biosynth.comuq.edu.au In the field of prebiotic chemistry, which investigates the chemical origins of life, this compound is studied for its potential role in the non-enzymatic synthesis of ribonucleotides, the building blocks of RNA. ucl.ac.ukuni-muenchen.de Research suggests it could have been involved in a divergent prebiotic pathway leading to both pyrimidine (B1678525) and 8-oxo-purine ribonucleotides. ucl.ac.ukuni-muenchen.de

| Research Area | Application of this compound | Key Findings | Source(s) |

| Heterocyclic Synthesis | Starting material for pyrrolotriazine derivatives. | Synthesis of novel compounds with selective inhibitory effects against certain cancer cell lines. | researchgate.netsioc-journal.cn |

| Prebiotic Chemistry | Precursor in the synthesis of ribonucleotides. | Proposed role in a divergent pathway for pyrimidine and 8-oxo-purine synthesis. | ucl.ac.ukuni-muenchen.de |

| Medicinal Chemistry | Building block for pharmaceutical analogues. | Used to generate an imidoester intermediate in the synthesis of Leteprinim analogues. | uq.edu.au |

Historical Context and Evolution of Research on this compound

Early research on this compound focused on its fundamental synthesis and reactivity. Synthetic methods were established, such as its preparation from ethyl aminocyanoacetate and ammonia (B1221849), or through the nitrosation and reduction of cyanoacetamide. chemicalbook.com A 2002 study, part of a series on the heterocyclization of compounds with diazo and cyano groups, documented the synthesis of this compound with a 48% yield. semanticscholar.orgresearchgate.net

Over time, the focus of research has evolved from basic synthesis to more complex applications. The compound's potential as a building block for biologically active molecules gained prominence. For instance, research published in 2018 detailed its use in a multi-step synthesis to create novel pyrrolotriazine derivatives, which were then evaluated for their antiproliferative activities. researchgate.netsioc-journal.cn This signifies a shift towards rational drug design and the exploration of the compound's derivatives for therapeutic potential. researchgate.net

More recently, the scientific community has explored this compound in the context of fundamental scientific questions, such as the origin of life. Theses and research from the 2020s investigate its role in plausible prebiotic pathways to RNA, highlighting a sophisticated evolution in its research applications from a simple organic molecule to a key player in complex chemical systems. ucl.ac.ukuni-muenchen.deresearchgate.net

Scope of Current Research and Future Directions for this compound Studies

Current research continues to build upon the established utility of this compound while branching into novel areas. The design and synthesis of new anticancer agents remains a significant focus, with studies aiming to create derivatives with improved efficacy and selectivity against tumor cells. researchgate.netsioc-journal.cn

The exploration of its role in prebiotic chemistry is a major contemporary direction. ucl.ac.uk Ongoing investigations seek to further elucidate the pathways by which this compound could contribute to the formation of purine and pyrimidine ribonucleotides under early Earth conditions. ucl.ac.ukuni-muenchen.deresearchgate.net This research is crucial for understanding the potential chemical routes that may have led to the emergence of RNA. ucl.ac.uk

Future research may also delve into more niche areas of chemistry. For example, the compound has been mentioned in the context of Frustrated Lewis Pair (FLP) research, a relatively new field that could open up new catalytic applications. arizona.edu Additionally, its use in constructing complex molecular architectures, such as cubane-based pharmaceutical analogues, points towards future work in developing novel three-dimensional scaffolds for drug discovery. uq.edu.au The continued study of this versatile compound is expected to yield further insights into organic synthesis, medicinal chemistry, and the fundamental origins of biological molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWAUKYINYWSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313188 | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6719-21-7 | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6719-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006719217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6719-21-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Amino 2 Cyanoacetamide and Its Derivatives

Established Synthetic Pathways for 2-Amino-2-cyanoacetamide

Traditional synthetic routes to this compound have been well-documented, relying on foundational organic chemistry reactions. These methods form the bedrock of its laboratory and industrial-scale production.

Reaction of Cyanogen (B1215507) Bromide with Acetamide (B32628) for this compound Synthesis

One of the fundamental methods for synthesizing this compound involves the reaction of cyanogen bromide with acetamide. This process typically occurs in the presence of a base. The reaction is followed by the introduction of an amino group, which is accomplished by the addition of ammonia (B1221849) or an ammonium (B1175870) salt to the reaction intermediate. ontosight.ai This multi-step approach leverages common reagents to construct the target molecule. ontosight.ai

Hydrogenation-Based Approaches to this compound from Nitrosated Precursors

A widely utilized industrial process for preparing this compound begins with the nitrosation of cyanoacetamide. google.comgoogle.com In this two-step method, commercially available cyanoacetamide is reacted with an alkali metal nitrite (B80452), such as sodium nitrite, in an acidic medium at a controlled pH of approximately 2. google.comgoogle.com This reaction is typically performed at low temperatures (0–5 °C) to yield the intermediate, nitrosocyanoacetamide. google.com This intermediate is then subjected to catalytic hydrogenation to reduce the nitroso group, thereby forming the final product, this compound. google.comgoogle.com This method is noted for providing a product that is easily separable and avoids the formation of significant by-products. google.com

| Reaction Stage | Reagents | Key Conditions | Product |

| Nitrosation | Cyanoacetamide, Sodium Nitrite, Hydrochloric Acid | pH ~2, 0-5°C | Nitrosocyanoacetamide |

| Hydrogenation | Nitrosocyanoacetamide, Hydrogen Gas | Catalyst (e.g., Platinum) | This compound |

This interactive table summarizes the key parameters of the hydrogenation-based approach.

Amidation Reactions for this compound from Ester Intermediates (e.g., Ethyl 2-Amino-2-cyanoacetate)

The direct amidation of ester intermediates, such as ethyl 2-amino-2-cyanoacetate, presents another viable pathway to this compound. In a typical procedure, a solution of ethyl 2-amino-2-cyanoacetate in a solvent like methanol (B129727) is cooled to between 0-5°C. chemicalbook.com Ammonia gas is then passed through the solution for approximately one hour. chemicalbook.com After the reaction is complete, the mixture is concentrated under reduced pressure, and the product is precipitated by cooling. chemicalbook.com The resulting solid is filtered, washed with chilled methanol, and dried to yield this compound with high purity (e.g., 99.46% by HPLC) and a yield of around 53.6%. chemicalbook.com Alternative methods, such as using a fine bubble (FB) generator for the amidation reaction, have also been explored. rsc.org

Synthesis from Cyanoacetic Acid Esters and Ammonia for Cyanoacetamide

The precursor, cyanoacetamide, is itself commonly synthesized through the reaction of cyanoacetic acid esters with ammonia. orgsyn.org A well-established method involves treating ethyl cyanoacetate (B8463686) with concentrated aqueous ammonia. orgsyn.org The mixture initially warms and clarifies before the product precipitates upon cooling in an ice-salt bath. orgsyn.org The solid cyanoacetamide is then filtered and can be washed with cold ethyl alcohol to minimize loss due to solubility. orgsyn.org This procedure is known for its high efficiency, achieving yields in the range of 86–88%. orgsyn.org The crude product can be further purified by recrystallization from hot alcohol to obtain a snow-white, crystalline solid. orgsyn.org Industrial processes may start from crude cyanoacetic acid, which is first esterified with an alcohol like n-butanol, and the resulting ester is then reacted with ammonia in the presence of a basic catalyst. google.comgoogle.com

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| Ethyl Cyanoacetate | Concentrated Aqueous Ammonia | Shaken, then cooled in ice-salt mixture for 1 hour | 86-88% | orgsyn.org |

| Ethyl Cyanoacetate | Ammonia | In water, cooling with ice | 60% | finerchem.com |

| Ethyl Cyanoacetate | Ammonia | In tetrahydrofuran/water at 20°C for 2 hours | 93% | finerchem.com |

| Crude Cyanoacetic Acid | n-Butanol, then Ammonia with Sodium Methylate catalyst | Esterification followed by amidation at 30°C | 85.3% (over two stages) | google.com |

This interactive table outlines various conditions for the synthesis of cyanoacetamide from ester precursors.

Novel and Green Synthesis Approaches for this compound and Analogs

In response to the growing demand for environmentally benign chemical processes, novel synthetic methods are being developed. These approaches aim to improve efficiency, reduce waste, and utilize greener technologies.

Microwave-Assisted Synthesis Protocols for Cyanoacetamides

Microwave-assisted synthesis has emerged as a powerful green technology in organic chemistry, offering significant advantages over conventional heating methods, such as rapid heating, enhanced reaction rates, and cleaner reaction profiles. oatext.com This technique has been successfully applied to reactions involving cyanoacetamides and their derivatives. For instance, microwave irradiation is used for the efficient, solvent-free Knoevenagel condensation of cyanoacetamide with various aromatic aldehydes to produce α,β-unsaturated compounds. oatext.comnih.gov The reactions are often complete within seconds to minutes at a power of 160-320 watts. oatext.com Similarly, microwave energy has been employed in the one-pot synthesis of complex heterocyclic systems from 2-cyanoacetamide (B1669375) and other reagents in green solvents like water, achieving excellent yields of 89–99%. rsc.org These protocols highlight the potential of microwave assistance as a rapid, economical, and eco-friendly alternative for the synthesis of cyanoacetamide analogs. oatext.comtubitak.gov.tr

Ultrasound-Assisted Synthesis Methodologies for Cyanoacetamides

Ultrasound-assisted synthesis has emerged as a significant green chemistry technique for producing cyanoacetamide derivatives, offering considerable advantages over conventional methods. nanobioletters.comresearchgate.net The application of high-frequency sound waves accelerates chemical reactions, leading to improved yields, significantly shorter reaction times, and milder operating conditions. researchgate.net This methodology, often referred to as sonochemistry, leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates. acs.org

Research demonstrates that ultrasound irradiation can dramatically reduce reaction times from hours or even days to mere minutes. researchgate.net For instance, the synthesis of N-(4-acetylphenyl)-2-cyanoacetamide was achieved with a 95% yield in just 20 minutes using ultrasound, whereas conventional heating required 4 hours to obtain an 88% yield. acs.org Similarly, the preparation of ethyl 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate took only 1.5 hours under sonication for a 93% yield, compared to 10 hours of conventional heating for an 84% yield. acs.org This efficiency is also noted in the one-pot, three-component synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives from cyanoacetamide, aromatic ketones, and aldehydes. researchgate.net

The benefits of sonochemical methods include experimental simplicity, energy conservation, and the potential for catalyst-free reactions, making it a powerful and environmentally friendly tool in organic synthesis. researchgate.netbeilstein-journals.org The synthesis of benzothiazole (B30560) cyanoacetamide derivatives, for example, was effectively conducted by treating 2-amino-benzothiazole derivatives with a preheated mixture of cyanoacetic acid in acetic anhydride (B1165640) under sonication. nih.gov This reaction proceeded efficiently at 80°C with an ultrasound power of 110 W for 20 minutes. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Cyanoacetamide Derivatives A comparison of reaction conditions and outcomes for the synthesis of select cyanoacetamide derivatives using conventional heating versus ultrasound irradiation.

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-(4-Acetylphenyl)-2-cyanoacetamide | Conventional Heating | 4 hours | 88% | acs.org |

| N-(4-Acetylphenyl)-2-cyanoacetamide | Ultrasound (US) | 20 minutes | 95% | acs.org |

| Ethyl 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate | Conventional Heating | 10 hours | 84% | acs.org |

Fine Bubble Technology Applications in this compound Synthesis

Fine bubble technology, which encompasses microbubbles (1-100 µm) and ultrafine bubbles (<1 µm), represents an innovative approach in chemical synthesis, particularly for enhancing gas-liquid reactions under mild conditions. researchgate.netjst.go.jp These bubbles possess unique characteristics, such as a long lifetime in liquid and a high surface area, which can improve the efficiency of gas-involved processes. jst.go.jp This technology has been successfully applied in the synthesis pathway originating from 2-cyanoacetamide to produce valuable heterocyclic compounds. rsc.orgrsc.org

A notable application involves the synthesis of 5-amino-1H-imidazole-4-carboxamide (AICA), a key intermediate for "fairy chemicals," which are a potential new class of plant hormones. rsc.orgrsc.orgshizuoka.ac.jp The synthesis starts with 2-cyanoacetamide, which is converted to an oxime via an oximation reaction. rsc.org In a subsequent critical step, modern fine bubble technology was utilized for the cascade-type one-pot selective reduction of this oxime, followed by a coupling reaction with formamidine (B1211174) acetate, to yield AICA. rsc.orgrsc.org

Industrial Scale Synthesis Methodologies for Aminocyanoacetamide

For the large-scale industrial production of this compound, a direct and efficient process has been developed and patented. google.comgoogle.com This method avoids the more complex and costly routes that start from cyanoacetic acid esters, which require protection and subsequent deprotection steps. google.comjustia.com The industrial process begins with cyanoacetamide, a readily available commercial raw material. google.comgoogle.com

The synthesis is a two-step process:

Nitrosation: Cyanoacetamide is reacted with a nitrite, typically an alkali metal nitrite such as sodium nitrite, in an acidic medium to form nitrosocyanoacetamide. google.comgoogle.com A critical parameter for this step is maintaining a pH of approximately 2, which is achieved using a strong inorganic acid like hydrochloric acid. google.com Keeping the pH constant at this level prevents the formation of significant by-products, reduces the evolution of nitrous gases, and yields a product that is easy to isolate via centrifugation. google.comgoogle.com The reaction is generally carried out in a concentrated solution or suspension at a temperature between 0°C and 50°C, with a preferred range of 0-5°C. google.com

Catalytic Hydrogenation: The resulting nitrosocyanoacetamide is then hydrogenated to produce the final product, this compound. google.comgoogle.com This reduction is performed using hydrogen gas in the presence of a catalyst. google.com Suitable catalysts are noble metals, such as finely dispersed platinum or platinum oxide, supported on materials like carbon, alumina, or silica. google.com Platinum on carbon (Pt/C) at a loading of 2-10% is a preferred catalyst. google.com The hydrogenation is conducted at pressures ranging from 1 to 100 bar (preferably 1-10 bar) and temperatures between 0°C and 80°C (preferably 20-50°C). google.com

This industrially viable method provides a direct pathway to this compound, a versatile building block used in the synthesis of purines and pteridines, which are intermediates for various pharmaceutical compounds. google.comacs.org

Chemical Reactivity and Mechanistic Studies of 2 Amino 2 Cyanoacetamide

Reaction Mechanisms Involving Amino and Cyano Functional Groups of 2-Amino-2-cyanoacetamide

The reactivity of this compound is largely dictated by the presence of both nucleophilic and electrophilic centers within the molecule. tubitak.gov.trsapub.org The amino group (—NH2) and the α-carbon (the carbon atom adjacent to the cyano and amide groups) act as the primary nucleophilic sites. tubitak.gov.trsapub.orgresearchgate.net Conversely, the carbon atoms of the cyano (C≡N) and carbonyl (C=O) groups are the principal electrophilic centers. tubitak.gov.trsapub.orgresearchgate.net The relative reactivity of these sites often dictates the course of a chemical reaction. For instance, the nucleophilicity of the α-carbon is generally greater than that of the amino group. tubitak.gov.trsapub.orgresearchgate.net

These functional groups are strategically positioned to facilitate reactions with various bidentate reagents, leading to the formation of a wide array of heterocyclic compounds. tubitak.gov.trresearchgate.net The presence of both amino and cyano groups allows this compound to participate in diverse chemical transformations, including hydrolysis, condensation, and substitution reactions. ontosight.ai

A theoretical study on the gas-phase formation of protonated cyanoacetamide from protonated hydroxylamine (B1172632) and cyanoacetaldehyde revealed an exothermic process. aanda.org This suggests a thermodynamically favorable pathway for the formation of a precursor to cyanoacetamide under certain conditions.

Condensation and Substitution Reactions of this compound Derivatives

Derivatives of cyanoacetamide are well-known for their participation in condensation and substitution reactions, primarily due to the acidic nature of the hydrogen atoms on the α-carbon. tubitak.gov.trsapub.orgresearchgate.net This active methylene (B1212753) group readily partakes in a variety of chemical transformations. sapub.orgresearchgate.netekb.eg

One of the most significant applications of this reactivity is in multicomponent reactions (MCRs), such as the Gewald reaction. nih.govacs.org In this reaction, a cyanoacetamide derivative, an aldehyde or ketone, and elemental sulfur react to form highly substituted 2-aminothiophenes. nih.gov The reaction proceeds through the condensation of the aldehyde or ketone with the active methylene of the cyanoacetamide, followed by the addition of sulfur and subsequent cyclization. nih.gov

Similarly, cyanoacetamide derivatives can undergo condensation with enones or enals. acs.org Depending on the reaction conditions, specifically the presence or absence of oxygen, these reactions can yield either 3-cyano-2-pyridones or 3-unsubstituted-2-pyridones. acs.org In the presence of oxygen, an in-situ oxidation of the Michael-type intermediate occurs. In its absence, the reaction proceeds via a "decyanidative aromatization" of the intermediate. acs.org

Furthermore, cyanoacetamide derivatives are key starting materials in the synthesis of various heterocyclic systems. ekb.eg For example, they can be used to synthesize quinoxalinones, pyridines, thiazoles, and pyrimidines. ekb.eg The reaction of N-(4-substitutedphenyl)-2-cyanoacetamide with benzylidene malononitrile (B47326) in a basic medium leads to the formation of pyridine (B92270) derivatives. ekb.eg

The versatility of cyanoacetamide derivatives in condensation and substitution reactions is further highlighted by their use in the synthesis of complex molecules like bis(α-cyanoacetamides). These molecules, which contain multiple electrophilic and nucleophilic sites, are valuable intermediates for creating diverse heterocyclic and macrocyclic systems. benthamdirect.combenthamscience.comscilit.com

A variety of condensation reactions involving cyanoacetamide derivatives are summarized in the table below:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Cyanoacetamide derivative | Aldehyde/Ketone, Sulfur | 2-Aminothiophene | nih.gov |

| Cyanoacetamide derivative | Enone/Enal | 3-Cyano-2-pyridone or 3-Unsubstituted-2-pyridone | acs.org |

| N-(4-substitutedphenyl)-2-cyanoacetamide | Benzylidene malononitrile | Pyridine derivative | ekb.eg |

| Cyanoacetamide derivative | Salicylaldehyde (B1680747) | Coumarin derivative | sapub.org |

| 2-Cyano-N-arylacetamide | Aryl diazonium salt | N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide | bohrium.com |

Hydrolysis Reactions of the Cyano Group in this compound

The cyano group (—C≡N) in this compound can undergo hydrolysis to form a carboxylic acid. ontosight.ai This transformation can be significant in biological contexts, as the resulting carboxyl group may interact with enzymes or receptors. ontosight.ai The hydrolysis of the cyano group can also occur as a partial step in more complex reaction sequences. For instance, in the reaction of a cyanoacetamide derivative with phenyl isothiocyanate and chloroacetyl chloride, the cyano group can be partially hydrolyzed during the formation of a thiazolidinone ring. researchgate.net

Electrophilic and Nucleophilic Reactivity Profiles of Cyanoacetamides

Cyanoacetamides are characterized as polyfunctional compounds possessing both electrophilic and nucleophilic properties. tubitak.gov.trsapub.org This dual reactivity makes them highly versatile synthons in organic synthesis. tubitak.gov.trresearchgate.net

Nucleophilic Reactivity: The primary nucleophilic centers in cyanoacetamides are the α-carbon (C-2) and the nitrogen atom of the amide group (NH). tubitak.gov.trsapub.orgresearchgate.net The reactivity order is generally considered to be C-2 > NH. tubitak.gov.trsapub.orgresearchgate.net This heightened nucleophilicity of the α-carbon is due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups, which stabilize the resulting carbanion. researchgate.net This nucleophilic character is exploited in numerous condensation and substitution reactions. tubitak.gov.trsapub.orgresearchgate.net

Electrophilic Reactivity: The main electrophilic sites are the carbon atom of the cyano group (C-3) and the carbonyl carbon of the amide group (C-1). tubitak.gov.trsapub.orgresearchgate.net The general order of electrophilic reactivity is C-3 > C-1. tubitak.gov.trsapub.orgresearchgate.net This electrophilicity allows cyanoacetamides to react with various nucleophiles, often leading to the formation of heterocyclic structures. tubitak.gov.trsapub.org For example, the reaction with bidentate reagents can lead to the synthesis of azirines, pyrroles, thiophenes, pyrazoles, imidazoles, and various other heterocyclic systems. tubitak.gov.tr

The dual electrophilic and nucleophilic nature of cyanoacetamides is summarized in the table below:

| Reactivity Type | Functional Group/Position | General Reactivity Order | Example Reactions | Reference |

| Nucleophilic | α-Carbon (C-2), Amide Nitrogen (NH) | C-2 > NH | Condensation, Substitution, Gewald Reaction | tubitak.gov.trsapub.orgresearchgate.net |

| Electrophilic | Cyano Carbon (C-3), Carbonyl Carbon (C-1) | C-3 > C-1 | Cyclization with bidentate reagents | tubitak.gov.trsapub.orgresearchgate.net |

Applications of 2 Amino 2 Cyanoacetamide in Advanced Organic Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The intrinsic reactivity of 2-cyanoacetamide (B1669375) has been extensively harnessed for the synthesis of diverse heterocyclic systems. Its ability to participate in condensation, cyclization, and multicomponent reactions has made it an indispensable tool for generating molecular diversity, which is crucial in fields like medicinal chemistry and materials science. ekb.egresearchgate.net

The structure of 2-cyanoacetamide is well-suited for the construction of five-membered rings containing one or more heteroatoms.

Thiophenes: The most prominent method for synthesizing thiophenes from 2-cyanoacetamide is the Gewald three-component reaction. nih.govproquest.com This reaction typically involves the condensation of an α-active nitrile like 2-cyanoacetamide, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base. nih.govnih.govthieme-connect.de The process leads to highly substituted 2-aminothiophenes, which are valuable intermediates in pharmaceutical development. nih.govproquest.com The reaction is notable for its operational simplicity and the ability to incorporate elemental sulfur at ambient temperatures. nih.gov Variations of the Gewald reaction allow for the synthesis of a wide array of 2-aminothiophene-3-carboxamides by starting directly from N-substituted cyanoacetamides. nih.govthieme-connect.de

Pyrazoles: 2-Cyanoacetamide and its derivatives are effective precursors for pyrazole (B372694) synthesis. For instance, cyanoacetamide derivatives can be condensed with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form enamines, which subsequently react with hydrazine (B178648) hydrate (B1144303) to yield aminopyrazoles. nih.gov Another route involves the reaction of benzylidenecyanoacetamide derivatives with hydrazine hydrate or phenylhydrazine, which cyclize to form 5-aminopyrazole derivatives. researchgate.netwiley.com Furthermore, arylhydrazones derived from the coupling of cyanoacetamides with diazonium salts can be cyclized with reagents like chloroacetonitrile (B46850) to produce 4-aminopyrazole derivatives. nih.govresearchgate.net

Table 1: Synthesis of Five-Membered Heterocycles from Cyanoacetamide Derivatives

| Precursor | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| 2-Cyanoacetamide, Ketone | Sulfur, Base (e.g., Morpholine) | 2-Aminothiophene | nih.govmdpi.com |

| N-Aryl-2-cyanoacetamide | Hydrazine Hydrate | 5-Aminopyrazole | researchgate.netwiley.com |

| Cyanoacetylated 2-Aminothiophene | DMF-DMA, Hydrazine Hydrate | Aminopyrazole | nih.gov |

| Arylhydrazone of Cyanoacetamide | Chloroacetonitrile | 4-Aminopyrazole | nih.govresearchgate.net |

The scaffold of 2-cyanoacetamide is readily elaborated into a variety of six-membered heterocyclic systems, which form the core of many biologically active molecules.

Pyridines: Substituted pyridines, particularly 2-pyridones, are efficiently synthesized using 2-cyanoacetamide. A common strategy involves the cyclocondensation of 2-cyanoacetamide with 1,3-dicarbonyl compounds like acetylacetone. mdpi.com Multi-component reactions are also prevalent; for example, a one-pot reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation yields highly functionalized 1-alkyl-6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com Similarly, reacting benzylidene malononitrile with N-aryl-2-cyanoacetamides in a basic medium produces functionalized pyridine (B92270) derivatives. ekb.eg

Pyrimidines: 2-Cyanoacetamide is a key synthon for building pyrimidine (B1678525) and fused pyrimidine rings. ekb.eg For example, 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione undergoes cyclocondensation with 2-cyanoacetamide to yield a substituted pyridopyrimidine. nih.gov In a different approach, benzylidenecyanoacetamide reacts with urea (B33335) or thiourea (B124793) to furnish 2-oxopyrimidine or 2-thioxopyrimidine derivatives, respectively. researchgate.netwiley.com Fused systems like thienopyrimidones can be accessed from 2-aminothiophenes (derived from Gewald reactions) which are then subjected to heteroannulation with formamide (B127407). beilstein-journals.orgbeilstein-journals.org

Chromenes: The synthesis of 2-amino-4H-chromenes is often achieved through a one-pot, three-component reaction involving a salicylaldehyde (B1680747), malononitrile, and a C-H activated nucleophile like 2-cyanoacetamide. arkat-usa.org This reaction, catalyzed by surfactants like sodium dodecyl sulfate (B86663) in water, provides an environmentally benign route to these scaffolds. arkat-usa.org Similarly, N-aryl-2-cyanoacetamides react with salicylaldehyde to yield 2-imino-chromene-3-carboxamide derivatives. ekb.eg Bis-chromene structures have also been synthesized using bis(2-cyanoacetamide) precursors. orientjchem.orgorientjchem.org

Quinoxalinones: A modern and efficient strategy for synthesizing quinoxalin-2-ones involves the one-pot tandem nitrosation and cyclization of N-aryl cyanoacetamides. nih.govresearchgate.net This method uses a reagent like tert-butyl nitrite (B80452) to achieve a dehydrogenative N-incorporation sequence, affording the desired quinoxalinone core with good functional group tolerance. nih.gov This approach is a significant advancement over classical methods that often require harsher conditions or pre-functionalized substrates. organic-chemistry.org

Table 2: Synthesis of Six-Membered Heterocycles from Cyanoacetamide Derivatives

| Precursor | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| N-Alkyl-2-cyanoacetamide, Aldehyde | Malononitrile, Base | 2-Oxo-dihydropyridine | mdpi.com |

| 2-Aminothiophene-3-carboxamide | Formamide | Thieno[3,2-e]pyrimidine | beilstein-journals.orgbeilstein-journals.org |

| 2-Cyanoacetamide, Salicylaldehyde | Malononitrile, Catalyst | 2-Amino-4H-chromene | arkat-usa.org |

| N-Aryl-2-cyanoacetamide | tert-Butyl Nitrite | Quinoxalin-2-one | nih.govresearchgate.net |

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. nih.gov Cyanoacetic acid derivatives, including 2-cyanoacetamide, are ideal substrates for MCRs due to their multiple reactive sites. nih.govnih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. beilstein-journals.orgnih.gov

The Gewald reaction is a classic MCR that exemplifies the utility of 2-cyanoacetamide in heterocyclic synthesis. nih.govproquest.com Discovered in 1966, this reaction combines a ketone or aldehyde, an α-cyano ester or other activated nitrile, and elemental sulfur to produce a polysubstituted 2-aminothiophene. nih.gov When N-substituted cyanoacetamides are used as the nitrile component, the reaction directly yields 2-aminothiophene-3-carboxamides. nih.govthieme-connect.de This one-step process is significantly more efficient than traditional multi-step routes to the same products. nih.gov The reaction conditions are generally mild, and the procedure is robust and scalable, making it highly valuable in both academic and industrial settings. nih.gov The resulting 2-aminothiophene scaffold is considered a bioisostere of anthranilic acid and is a privileged core in many bioactive compounds. nih.gov

Recent advancements have expanded the scope of cyanoacetamide-derived scaffolds into complex heteroannulation reactions that are analogous to classical named reactions like the Niementowski quinazoline (B50416) synthesis. beilstein-journals.orgbeilstein-journals.org A notable example is the reaction of 2-amino-substituted heterocycles (themselves prepared via MCRs from cyanoacetamides) with formamide as a C1 source. beilstein-journals.orgnih.gov In this process, the 2-amino group is formylated, followed by an intramolecular nucleophilic attack from the adjacent amide group, leading to pyrimidone annulation. beilstein-journals.orgbeilstein-journals.org This strategy has been successfully applied to produce diverse fused heterocyclic systems like thienopyrimidones, quinolinopyrimidones, and indolopyrimidones efficiently and under neat conditions. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org This modern approach completes the heteroannulation landscape by extending the principles of the Niementowski reaction to cyanoacetamide-based MCR products. beilstein-journals.org

Multi-Component Reactions (MCRs) Utilizing Cyanoacetamide Scaffolds

Role in Complex Compound Framework Construction

Beyond the synthesis of individual heterocyclic rings, 2-cyanoacetamide serves as a fundamental starting material for the construction of more complex, multi-ring compound frameworks. Its derivatives, particularly the 2-aminothiophenes generated from the Gewald reaction, act as synthetic hubs that can be further elaborated into fused systems. beilstein-journals.org For example, cyanoacetylated 2-aminothiophenes can react with arylidenemalononitriles to afford novel fused pyrido[1,2-a]thieno[3,2-e]pyrimidine frameworks. nih.gov This demonstrates a powerful strategy where a simple, acyclic precursor (2-cyanoacetamide) is first used to build a heterocyclic ring (thiophene), which is then used as the foundation for constructing a more complex, fused polycyclic system. This step-wise construction, often involving sequential MCRs and cyclocondensation reactions, highlights the role of 2-cyanoacetamide in building molecular complexity from the ground up.

Development of Advanced Organic Materials Leveraging 2-Amino-2-cyanoacetamide

The unique molecular architecture of this compound, featuring proximate amino, cyano, and acetamide (B32628) functionalities, establishes it as a highly versatile precursor in the field of advanced organic synthesis. Its derivatives are instrumental in constructing complex heterocyclic systems that form the backbone of various functional organic materials. The reactivity of the cyanoacetamide core is central to its utility, enabling its participation in a range of condensation and cyclization reactions to yield materials with tailored properties.

Research has demonstrated the application of cyanoacetamide-based scaffolds in the development of novel functional dyes. These compounds are synthesized by leveraging the reactivity of the cyanoacetamido group. For instance, N-substituted 2-cyanoacetamides serve as key precursors for a variety of acyclic and heterocyclic azo (hydrazone) dyes. mdpi.com The synthetic pathway often involves the cyclization of cyanoacetamido azo (hydrazone) dyes to create structures like 2-oxo-3-pyridine azo (hydrazone) dyes. mdpi.com The presence of an oxo function in the dye's main structure is a notable feature. mdpi.com

Furthermore, cyanoacetamide derivatives are pivotal in multicomponent reactions (MCRs) for generating heteroannulated compounds, which are significant in materials science. An efficient method for synthesizing heteroannulated pyrimidones utilizes cyanoacetamide-based MCR chemistry. beilstein-journals.org This approach allows for the creation of substituted thieno-, quinolino-, and indolopyrimidones. beilstein-journals.org The process can involve an initial formylation of an amino group, followed by an intramolecular nucleophilic attack by the amide's NH moiety, leading to pyrimidone annulation. beilstein-journals.org

The versatility of the cyanoacetamide moiety is also evident in its use in Gewald three-component reactions to produce 2-aminothiophenes, which are valuable precursors for more complex structures. beilstein-journals.org Similarly, Knoevenagel condensation reactions involving 2-cyanoacetamide and various aldehydes are widely employed to synthesize α,β-unsaturated derivatives, which are important intermediates for creating heterocycles. researchgate.netnih.gov These reactions highlight the role of the active methylene (B1212753) group in 2-cyanoacetamide in facilitating the formation of new carbon-carbon bonds. nih.gov

The table below summarizes key research findings on the use of this compound and its derivatives in creating advanced organic materials.

| Material/Compound Class | Synthetic Approach | Key Precursor(s) | Research Finding |

| Heterocyclic Azo (Hydrazone) Dyes | Cyclization Reaction | 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Used to synthesize a series of novel functionalized acyclic and heterocyclic azo (hydrazone) dyes and dye precursors. mdpi.com |

| Heteroannulated Pyrimidones | Multicomponent Reaction (MCR) | Cyanoacetamide-based scaffolds, Formamide | An efficient and rapid method for synthesizing a variety of substituted thieno-, quinolino-, and indolopyrimidones. beilstein-journals.org |

| Substituted 2-Aminothiophenes | Gewald Reaction | Ketone/Aldehyde, 2-Cyanoacetamide, Elemental Sulfur | A well-established method for producing substituted 2-aminothiophenes, which are versatile intermediates in organic synthesis. researchgate.net |

| α,β-Unsaturated Derivatives | Knoevenagel Condensation | Aromatic Aldehydes, 2-Cyanoacetamide | A widely used technique to synthesize derivatives that are valuable precursors for various heterocyclic compounds. nih.gov |

| Highly Functionalized Pyridines | One-Pot, Three-Component Tandem Reaction | Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | Proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization/autoxidation reaction sequence to yield complex pyridine structures. mdpi.com |

Computational and Theoretical Investigations of 2 Amino 2 Cyanoacetamide

Quantum Chemical Calculations (e.g., DFT Studies) on 2-Amino-2-cyanoacetamide Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying cyanoacetamide derivatives. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for investigating the electronic structure and predicting the molecular properties of these compounds.

Studies on various cyanoacetamide derivatives utilize DFT to predict optimal molecular geometries, vibrational frequencies, and other chemical parameters. For instance, DFT calculations have been employed to explore the reactivity of these molecules in different chemical environments, such as in the synthesis of heterocyclic compounds or in their performance as corrosion inhibitors. The choice of functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is crucial for obtaining reliable results that correlate well with experimental data. These calculations can elucidate the effects of different substituents on the geometric and electronic properties of the cyanoacetamide core structure.

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap generally indicates a molecule that is more polarizable, less stable, and more reactive. nih.gov For cyanoacetamide derivatives, DFT calculations are used to determine these orbital energies and visualize their spatial distribution. This analysis helps in understanding intramolecular charge transfer processes. For example, in many donor-acceptor type molecules containing a cyanoacetamide moiety, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is distributed along the electron-accepting groups and the π-conjugated system. This separation of frontier orbitals is crucial for applications in materials science, such as in the design of dyes for solar cells.

Global reactivity descriptors, which are calculated from HOMO and LUMO energies, provide further insights into the molecule's behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors help in quantifying and comparing the reactivity of different cyanoacetamide derivatives. nih.govmaterialsciencejournal.org

Table 1: Key Electronic Properties and Their Significance

| Property | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (Egap) | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity (ω) | χ² / (2η) | Quantifies the electron-accepting capacity. |

Computational chemistry is extensively used to map out the potential energy surfaces (PES) for chemical reactions. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. By calculating the energy barriers (activation energies) associated with these transition states, the feasibility and kinetics of a reaction can be predicted.

For instance, high-level theoretical computations have been used to study the gas-phase formation of protonated cyanoacetamide, a potential precursor to cyanoacetamide in the interstellar medium. aanda.orgnih.govnih.gov In one proposed pathway, the reaction between protonated hydroxylamine (B1172632) (NH₃OH⁺) and cyanoacetaldehyde (CNCH₂C(O)H) was investigated. nih.gov The calculations revealed a complex potential energy surface with multiple intermediates and transition states.

One pathway, initiated by the high-energy isomer of protonated hydroxylamine (NH₂OH₂⁺), was found to be an exothermic process with no net activation barrier, making it a feasible formation route under the cold conditions of the interstellar medium. aanda.orgnih.govresearchgate.net The reaction proceeds through the formation of an intermediate complex, followed by a transition state (TS2) that lies slightly below the energy of the initial reactants, leading to N-protonated cyanoacetamide and a water molecule. nih.gov A subsequent isomerization through another transition state (TS3) leads to the more stable O-protonated cyanoacetamide. nih.gov

Table 2: Calculated Relative Energies for a Formation Pathway of Protonated Cyanoacetamide

| Species | B3LYP (kcal/mol) | B2PLYPD3 (kcal/mol) | CCSD(T) (kcal/mol) |

|---|---|---|---|

| Reactants (NH₂OH₂⁺ + CNCH₂CHO) | 0.0 | 0.0 | 0.0 |

| Intermediate 2 (I2) | -28.9 | -27.6 | -27.5 |

| Transition State 2 (TS2) | -4.4 | -2.1 | -0.3 |

| Products (N-prot CAH⁺ + H₂O) | -33.9 | -34.8 | -37.7 |

| Transition State 3 (TS3) | -12.4 | -13.0 | -13.9 |

Data sourced from Sanz-Novo et al. (2020). Energies are relative to the reactants and include zero-point corrections. nih.gov

Molecular Dynamics and Monte-Carlo Simulations Applied to this compound Derivatives

While quantum chemical calculations are excellent for studying individual molecules or simple reactions, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the behavior of larger systems and longer timescales. These methods are part of the molecular mechanics (MM) framework and are used to understand the conformational dynamics of molecules and their interactions with their environment.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time. This can provide insight into the conformational flexibility of cyanoacetamide derivatives and their interactions with other molecules, such as solvents or biological macromolecules.

Monte Carlo simulations use a stochastic approach to sample the vast conformational space of a molecular system. This is particularly useful for studying the adsorption of molecules onto surfaces. For example, MC simulations have been used to investigate the adsorption behavior of cyanoacetamide derivatives as corrosion inhibitors on metal surfaces. researchgate.net These simulations help to determine the most stable adsorption configurations and calculate the adsorption energy, providing a molecular-level understanding of how these inhibitors form a protective film on the metal. researchgate.net The results from these simulations often complement experimental findings and DFT calculations on the inhibitor molecules themselves. researchgate.net

Interstellar Chemistry and Astrochemistry Modeling of Cyanoacetamide

Cyanoacetamide is considered a molecule of astrochemical interest due to its potential role as a precursor to more complex prebiotic molecules. It contains both a cyano group (–CN) and an amide group (–NH₂), making it a target for detection in the interstellar medium (ISM). nih.govaanda.org Computational modeling plays a vital role in this field by predicting plausible formation pathways and providing the spectroscopic data needed for its detection by radio astronomy. aanda.orgnih.gov

In the low-temperature, low-density environment of the ISM, gas-phase ion-molecule reactions are considered a primary route for the synthesis of complex organic molecules. Theoretical studies have focused on identifying viable formation pathways for cyanoacetamide, often by first considering its protonated form, which is more likely to be involved in ion-molecule reactions.

As detailed in section 5.1.2, a significant computational study explored the reaction between protonated hydroxylamine and cyanoacetaldehyde. nih.gov The investigation of the potential energy surface showed that the reaction initiated by the less stable isomer of protonated hydroxylamine (NH₂OH₂⁺) could proceed without an energy barrier, leading to the formation of protonated cyanoacetamide (CAH⁺) and water. nih.govnih.gov This barrierless, exothermic reaction is a strong candidate for a feasible formation mechanism under the harsh conditions of the ISM. nih.govresearchgate.net The resulting protonated cyanoacetamide could then form neutral cyanoacetamide through processes like dissociative recombination with an electron.

The detection of molecules in the ISM is primarily achieved through radio astronomy, which measures the characteristic frequencies of rotational transitions. To identify a new molecule like cyanoacetamide, precise laboratory measurements or highly accurate theoretical predictions of its rotational spectrum are essential.

Quantum chemical calculations are used to predict the rotational constants (A, B, and C), which determine the frequencies of the rotational transitions. nih.gov Furthermore, for a molecule like cyanoacetamide with two ¹⁴N nuclei, the calculations must also predict the nuclear quadrupole coupling constants, which describe the interaction of the nitrogen nuclei's quadrupole moments with the surrounding electric field gradient. This interaction causes a characteristic hyperfine splitting of the rotational lines, providing a definitive fingerprint for the molecule's identification. aanda.org

Recent work has combined high-level theoretical computations (at the B2PLYPD3/aug-cc-pVTZ level) with high-resolution laser-ablation molecular beam Fourier transform microwave spectroscopy to characterize the trans conformer of cyanoacetamide. nih.gov The excellent agreement between the theoretically predicted spectroscopic constants and the experimentally measured values provided an unambiguous identification of the molecule in the laboratory and supplies the precise data required for its astronomical search. aanda.org

Table 3: Theoretical and Experimental Spectroscopic Parameters for trans-Cyanoacetamide

| Parameter | Theoretical (B2PLYPD3) | Experimental |

|---|---|---|

| A (MHz) | 9133.051 | 9070.36421(13) |

| B (MHz) | 3588.225 | 3588.23253(6) |

| C (MHz) | 2582.164 | 2575.98687(6) |

| χaa (¹⁴Nc) (MHz) | -4.135 | -4.0927(13) |

| χbb (¹⁴Nc) (MHz) | 2.103 | 2.0575(17) |

| χaa (¹⁴Na) (MHz) | 1.839 | 1.8842(15) |

| χbb (¹⁴Na) (MHz) | 1.459 | 1.4646(21) |

Data sourced from Sanz-Novo et al. (2020). 'c' denotes the cyano nitrogen and 'a' denotes the amide nitrogen. nih.gov

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Methods for Analysis and Quantification of Cyanoacetamide

Chromatographic techniques are fundamental in separating and quantifying cyanoacetamide from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose, often enhanced by derivatization to improve detection.

Derivatization in HPLC involves chemically modifying the analyte to enhance its detectability or improve its chromatographic properties. welch-us.com This is especially useful for compounds that lack a strong chromophore for UV detection or are not naturally fluorescent. The process can be carried out before the sample is injected into the HPLC system (pre-column) or after the separation has occurred but before detection (post-column). welch-us.comgreyhoundchrom.com

A novel and sensitive method for the determination of 2-cyanoacetamide (B1669375) in pharmaceutical samples utilizes a derivatization procedure with 2-hydroxyacetophenone (B1195853) as the reagent, enabling fluorescence detection. nih.govdaneshyari.com This reaction leads to the formation of a highly fluorescent derivative, identified as 2-amino-4-phenylfuran-3-carboxamide. nih.govdaneshyari.combohrium.com Both pre-column and post-column derivatization strategies have been developed and validated based on this reaction. nih.govdaneshyari.com

In pre-column derivatization, the analyte is chemically modified before being introduced into the HPLC column. welch-us.comactascientific.com This approach transforms 2-cyanoacetamide into a derivative that is more easily separated and detected. welch-us.com A validated pre-column derivatization method using 2-hydroxyacetophenone has been established for the analysis of 2-cyanoacetamide. nih.govdaneshyari.com

The chromatographic separation for this pre-column method was performed on an XBridge C18 column (100×4.6 mm, 3.5μm). nih.govdaneshyari.combohrium.com An isocratic elution was used, with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in a 30:70 (v/v) ratio. nih.govdaneshyari.combohrium.com This method demonstrated high sensitivity and was validated according to ICH guidelines, showing linearity in the concentration range of 1.1–2000 μg/L. nih.govbohrium.com The accuracy of the method was found to be ≥98.2% with a precision (RSD) of ≤4.8%. nih.govbohrium.com

| Parameter | Condition |

|---|---|

| Derivatization Reagent | 2-Hydroxyacetophenone nih.govbohrium.com |

| Stationary Phase (Column) | XBridge C18 (100×4.6 mm, 3.5μm) nih.govbohrium.com |

| Mobile Phase | Acetonitrile – 0.1% Formic Acid (30:70, v/v) nih.govbohrium.com |

| Elution Mode | Isocratic nih.govbohrium.com |

| Linearity Range | 1.1–2000 μg/L nih.govbohrium.com |

| Accuracy | ≥98.2% nih.govbohrium.com |

| Precision (RSD) | ≤4.8% nih.govbohrium.com |

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the HPLC column and before it reaches the detector. pickeringlabs.com This technique is advantageous as it avoids potential issues with the separation of multiple derivative products. pickeringlabs.com For 2-cyanoacetamide, post-column derivatization strategies have been successfully developed. nih.govdaneshyari.com One such method also uses 2-hydroxyacetophenone as the derivatizing reagent, which reacts with the eluted 2-cyanoacetamide to form a fluorescent product. daneshyari.com The reaction is typically carried out in a heated reaction coil to ensure completion. pickeringlabs.com

The HPLC separation for the post-column method was achieved using a TSKgel Amide-80 column (150×4.6 mm, 3μm). nih.govdaneshyari.combohrium.com The mobile phase was a mixture of acetonitrile, methanol (B129727), and 10 mM sodium formate (B1220265) buffer (pH 4.5) in a ratio of 3:2:95 (v/v/v). nih.govdaneshyari.combohrium.com Following the column, a 5 mM solution of 2-hydroxyacetophenone in 10 mM sodium tetraborate (B1243019) (pH 11) was introduced as the post-column reagent. daneshyari.com The reaction occurred at 100 °C, and the resulting fluorescent derivative was detected at an excitation wavelength of 356 nm and an emission wavelength of 445 nm. daneshyari.com This validated method showed linearity in the range of 12–2000 μg/L, with an accuracy of ≥96.3% and a precision (RSD) of ≤3.5%. nih.govbohrium.com

| Parameter | Condition |

|---|---|

| Derivatization Reagent | 2-Hydroxyacetophenone daneshyari.com |

| Stationary Phase (Column) | TSKgel Amide-80 (150×4.6 mm, 3μm) nih.govbohrium.com |

| Mobile Phase | Acetonitrile:Methanol:10mM Sodium Formate Buffer (pH 4.5) (3:2:95, v/v/v) nih.govbohrium.com |

| Reaction Temperature | 100 °C daneshyari.com |

| Detection (Fluorescence) | Excitation: 356 nm, Emission: 445 nm daneshyari.com |

| Linearity Range | 12–2000 μg/L nih.govbohrium.com |

| Accuracy | ≥96.3% nih.govbohrium.com |

| Precision (RSD) | ≤3.5% nih.govbohrium.com |

High-Performance Liquid Chromatography (HPLC) with Derivatization Techniques

Advanced Spectroscopic Techniques for Structural Elucidation of 2-Amino-2-cyanoacetamide Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. tandfonline.com In the characterization of cyanoacetamide derivatives, both ¹H NMR and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon framework of the molecule. tandfonline.comekb.eg

For instance, the structure of the derivative formed from the reaction of 2-cyanoacetamide with 2-hydroxyacetophenone was confirmed using NMR. daneshyari.com The NMR spectra were obtained using a Bruker Avance 500 instrument, with experiments performed in dimethylsulfoxide (DMSO) at 298 K. daneshyari.com The analysis of ¹H NMR spectra can reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For example, in one study of a 2-amino quinazolin-4(3H)-one derivative, the -NH₂ protons resonated at δ = 5.99 ppm and were exchangeable with D₂O. researchgate.net Similarly, ¹³C NMR provides information on the types of carbon atoms present in the molecule, such as those in C=O and C≡N groups. ekb.eg

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. ceon.rs It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. ceon.rs The product of the derivatization reaction between 2-cyanoacetamide and 2-hydroxyacetophenone was characterized using spectroscopic techniques including LC-MS. nih.govdaneshyari.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govsciex.com This coupling allows for the analysis of individual components of a mixture as they elute from the chromatography column. sciex.com In the structural elucidation of the 2-amino-4-phenylfuran-3-carboxamide derivative, LC-MS was a key technique used to confirm its identity. bohrium.com The mass spectrum provides the molecular weight of the derivative, and fragmentation patterns can be analyzed to confirm the proposed structure. ceon.rs The principal fragmentation and characteristic fragment ions for various N-monosubstituted cyanoacetamides have been studied, providing a basis for interpreting the mass spectra of new derivatives. ceon.rs

| Compound Name |

|---|

| This compound |

| 2-Cyanoacetamide |

| 2-Hydroxyacetophenone |

| 2-Amino-4-phenylfuran-3-carboxamide |

| Acetonitrile |

| Methanol |

| Formic acid |

| Sodium formate |

| Sodium tetraborate |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, which is a plot of absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, IR spectroscopy can confirm the presence of its key functional groups: a primary amine (-NH₂), a nitrile (-C≡N), and a primary amide (-CONH₂). Each of these groups has distinct vibrational modes (stretching and bending) that result in characteristic absorption bands in the IR spectrum.

Amine (-NH₂) Group: Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹, one for symmetric and one for asymmetric stretching. An N-H bending vibration (scissoring) is also observed around 1650-1580 cm⁻¹.

Nitrile (-C≡N) Group: The carbon-nitrogen triple bond stretch of a nitrile group gives rise to a sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ region. This peak is highly characteristic and easily identifiable.

Amide (-CONH₂) Group: Primary amides are characterized by several distinct bands. The carbonyl (C=O) stretching vibration appears as a very strong, sharp peak, typically between 1680-1630 cm⁻¹. Similar to amines, the amide N-H bonds result in two stretching bands around 3350 and 3180 cm⁻¹. An N-H bending vibration also occurs near 1650-1620 cm⁻¹, which may overlap with the amine N-H bend.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Amide (-CONH₂) | N-H Stretch (asymmetric & symmetric) | ~3350 and ~3180 | Medium |

| Amide (-CONH₂) | C=O Stretch (Amide I band) | 1680 - 1630 | Strong, Sharp |

| Amide (-CONH₂) | N-H Bend (Amide II band) | 1650 - 1620 | Medium |

Spectrophotometric Assay Development Utilizing 2-Cyanoacetamide

Spectrophotometric assays are fundamental in biochemical research for quantifying enzyme activity. A notable application involves the use of 2-cyanoacetamide for the determination of reducing sugars produced from the enzymatic degradation of polysaccharides. nih.gov This method provides a rapid, sensitive, and safer alternative to traditional assays that use hazardous reagents like phenol. scialert.netresearchgate.net

The assay is based on the reaction of 2-cyanoacetamide with the aldehyde or ketone group of a reducing sugar under alkaline conditions. nih.gov The reaction is typically carried out in a borate (B1201080) buffer at a pH of 9.0. nih.govscialert.net Upon heating, the reducing sugar reacts with 2-cyanoacetamide to form a conjugate that exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. scialert.net

The concentration of the product, and therefore the initial concentration of the reducing sugar, can be quantified by measuring the absorbance of the reaction mixture at a specific wavelength, typically 274 nm. nih.gov The measured absorbance is directly proportional to the amount of reducing sugar present, allowing for the creation of a standard curve for quantification. This method has been successfully used to measure the products of enzymatic hydrolysis of various polysaccharides, including pectin (B1162225) and polygalacturonic acid. nih.gov

Enzyme Activity Assays (e.g., Cellulase (B1617823) Detection) using 2-Cyanoacetamide

The 2-cyanoacetamide spectrophotometric method is particularly well-suited for measuring the activity of cellulase enzymes. scialert.net Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose (B213188), a major component of plant cell walls, into reducing sugars such as D-glucose. scialert.net By quantifying the amount of D-glucose produced over time, the activity of the cellulase can be determined.

In a typical cellulase assay, the enzyme is incubated with a cellulose substrate, such as carboxymethyl cellulose (CMC). scialert.net The reaction is stopped, and the amount of liberated D-glucose is measured using the 2-cyanoacetamide method. Research has demonstrated that this assay is effective for detecting fungal cellulase activity and is comparable in sensitivity to the commonly used dinitrosalicylic acid (DNS) assay. scialert.net

A key advantage of the 2-cyanoacetamide method is its robustness across various buffer systems and a wide pH range, functioning effectively from pH 4.0 to 8.0. scialert.netresearchgate.net This versatility allows for the accurate measurement of cellulase activity under different experimental conditions. The method's ability to detect D-glucose in a linear fashion ensures reliable and reproducible results. scialert.net

The table below outlines the typical conditions for a cellulase activity assay using 2-cyanoacetamide.

| Parameter | Condition |

| Enzyme | Cellulase |

| Substrate | Carboxymethyl Cellulose (CMC) |

| Product Measured | D-glucose (a reducing sugar) |

| Reagent | 2-Cyanoacetamide (typically 1%) |

| Buffer | Borate Buffer (for the detection step) |

| pH | 9.0 (for the detection step) |

| Incubation | Boiling for 10 minutes |

| Measurement Wavelength | 274 nm |

This assay represents a significant improvement in safety and efficiency for researchers studying cellulose degradation, which is a critical process in biofuel production and global carbon cycling. scialert.netscialert.net

Pharmacological and Agrochemical Research Applications of 2 Amino 2 Cyanoacetamide Derivatives

Precursor in Pharmaceutical Intermediate Synthesis

2-Amino-2-cyanoacetamide derivatives are highly valued as starting materials in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netresearchgate.net The reactivity of the cyano and carbonyl groups, along with the active methylene (B1212753) group, allows for efficient reactions with bidentate reagents to form a variety of heterocyclic systems. researchgate.net These derivatives serve as crucial synthons for creating pharmacologically active molecules such as pyridines, pyrimidines, thiazoles, and quinoxalinones. ekb.eg

The synthetic utility of these compounds is demonstrated in their ability to undergo various chemical transformations, including alkylation, condensation, and cycloaddition reactions, leading to the formation of complex molecular architectures. researchgate.net For instance, they are utilized in Gewald three-component reactions to produce 2-aminothiophenes, which are bioisosteres of anthranilic acid and are prevalent in medicinal chemistry. nih.gov The versatility of this compound derivatives makes them indispensable in the drug discovery process for generating libraries of novel compounds for biological screening. nih.gov

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound Derivatives

| Heterocyclic System | Synthetic Application |

| Pyridines | Utilized in the synthesis of various pyridine (B92270) derivatives with potential biological activities. ekb.egresearchgate.net |

| Pyrimidines | Serve as precursors for heteroannulated pyrimidones, which are found in several commercially available drugs. nih.gov |

| Thiophenes | Key reactants in the Gewald reaction for the synthesis of 2-aminothiophenes. researchgate.netnih.gov |

| Thiazoles | Used in the creation of thiazole-containing compounds with potential antimicrobial properties. ekb.eg |

Research into Potential Biological Activities of this compound Derivatives (Mechanistic Studies)

Derivatives of this compound have been the subject of extensive research to explore their potential biological activities. These studies often focus on understanding the mechanisms through which these compounds exert their effects at a molecular and cellular level.

A significant area of investigation for this compound derivatives is their potential as antimicrobial agents. Researchers have synthesized and evaluated various derivatives for their efficacy against a range of bacterial and fungal strains. ekb.eg For example, certain novel heterocyclic compounds derived from N-(4-substitutedphenyl)-2-cyanoacetamide have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungi including Aspergillus flavus and Candida albicans. ekb.eg

The antimicrobial potential of these compounds is often attributed to their specific structural features, which can be modified to enhance activity. Molecular docking studies are sometimes employed to understand the interaction of these compounds with microbial targets. researchgate.net The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens, and this compound derivatives represent a promising class of compounds in this field. nih.govmdpi.comnih.gov

Research has also extended to the antiviral properties of compounds derived from or related to this compound. For instance, aminoadamantane derivatives have been synthesized and evaluated for their activity against viruses like SARS-CoV-2. bioworld.com One such derivative demonstrated robust antiviral activity by reducing the cytopathic effects induced by the virus in cell cultures, including a decrease in viral particles adhered to the cell membrane and within viral factories. bioworld.com While the exact mechanisms are still under investigation, these findings highlight the potential of this class of compounds in the development of new antiviral therapies. bioworld.commdpi.com

The anticancer potential of this compound derivatives has been a significant focus of pharmacological research. science.gov Novel series of N-hetaryl-2-cyanoacetamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including breast, liver, colon, prostate, and cervix cancers. nih.gov

Certain compounds have shown high cytotoxicity against specific cancer cell lines, such as prostate (PC3) and liver (HEPG2) cancer cells. nih.gov Mechanistic studies have revealed that the anticancer effects of these derivatives can be attributed to the induction of apoptosis, as evidenced by the up-regulation of caspases-3 and -9. nih.gov Furthermore, these compounds have been shown to inhibit the expression of metalloproteinases-2 and -9 (MMP-2 & MMP-9), which are involved in cancer cell metastasis, as well as hypoxia-inducible factor-1alpha (HIF-1α) and vascular endothelial growth factor (VEGF), which are crucial for angiogenesis. nih.gov These findings suggest that this compound derivatives can target multiple pathways involved in cancer progression. nih.gov

The biological activities of this compound derivatives are rooted in their ability to interfere with various cellular processes. For example, in the context of cancer, these compounds have been shown to induce apoptosis, a form of programmed cell death that is essential for removing damaged or cancerous cells. nih.gov By up-regulating key apoptotic proteins like caspases, these derivatives can trigger the cell's self-destruction mechanism. nih.gov

Moreover, their ability to inhibit proteins involved in metastasis and angiogenesis suggests that they can disrupt the processes that allow cancer to spread and form new blood vessels to support tumor growth. nih.gov In antiviral research, derivatives have been observed to reduce viral-induced cytopathic effects, indicating an interference with the viral replication cycle or its interaction with host cells. bioworld.com

Agrochemical Development and Co-Crystal Studies Involving 2-Cyano-2-isonitrosoacetamide

In the field of agrochemicals, 2-cyano-2-isonitrosoacetamide, a derivative of this compound, has garnered attention for its potential applications. researchgate.net This compound has been investigated for its role as a growth regulation agent and for its effectiveness in controlling fungal plant diseases. iucr.org

A notable area of research is the development of co-crystals involving 2-cyano-2-isonitrosoacetamide. Co-crystallization is a technique used to enhance the physical properties of materials, such as melting point, solubility, and stability. iucr.orgiucr.org A co-crystal of 2-cyano-2-isonitrosoacetamide with 3,4-dimethylpyrazole has been synthesized and characterized. iucr.orgiucr.orgresearchgate.netnih.gov This co-crystal combines the fungicidal properties of 2-cyano-2-isonitrosoacetamide with the ability of 3,4-dimethylpyrazole to alleviate the toxic effects of fungicides on plants. researchgate.netnih.gov

The resulting co-crystal is a stable, non-volatile, and water-soluble material, making it well-suited for practical applications in agriculture. iucr.orgresearchgate.netnih.gov This research demonstrates a rational approach to designing new agrochemical formulations with improved efficacy and reduced environmental impact. researchgate.net

Synthesis of Agrochemical Intermediates

Co-Crystallization with Agrochemical Active Components for Enhanced Properties

Co-crystallization is a technique used to design and form alternative solid forms of active ingredients, which can significantly enhance their physicochemical properties. In the agrochemical industry, this strategy is of growing interest as it can improve characteristics such as melting point, solubility, stability, and bioavailability without altering the chemical structure of the active component. nih.gov

A notable example involving a derivative of this compound is the formation of a 1:1 molecular co-crystal from 2-Cyano-2-isonitrosoacetamide and 3,4-dimethylpyrazole. nih.goviucr.org This research showcases the potential of combining two distinct agrochemically active molecules into a single, stable crystalline structure with superior properties. nih.gov

Component Activities:

2-Cyano-2-isonitrosoacetamide : This compound is recognized as a plant growth regulation agent and is particularly effective in controlling fungal diseases in plants. nih.goviucr.org

3,4-Dimethylpyrazole : This molecule is a potent nitrification inhibitor. nih.gov It is also known to alleviate the toxic effects of fungicides on plants and soil bacterial populations. nih.goviucr.orgresearchgate.netnih.gov

The co-crystallization of these two components unites their complementary activities into a single material. nih.gov The resulting co-crystal is formed through a network of strong hydrogen bonds and π–π stacking interactions, which create a stable, two-dimensional structure. nih.govresearchgate.netnih.gov

Enhanced Properties of the Co-Crystal: